molecular formula C17H17BrN4O2S B2992004 2-bromo-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide CAS No. 2034325-52-3

2-bromo-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Cat. No. B2992004
CAS RN: 2034325-52-3
M. Wt: 421.31
InChI Key: YZGPTLUFYGQMBN-UHFFFAOYSA-N
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Description

2-bromo-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a chemical compound that has been of great interest to scientists due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied extensively. In

Scientific Research Applications

Synthesis and Structural Characterization

The compound shows potential in the synthesis and structural characterization of CCR5 antagonists, which can be used in the prevention of human HIV-1 infection. A novel compound in this category, synthesized from N-Benzyl-4-piperidone, demonstrates potential for drug development (Cheng De-ju, 2015).

Potential as Anti-Inflammatory, Analgesic, Antioxidant, Anticancer, and Anti-HCV Agents

Research on derivatives of this compound, specifically N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene) variants, shows promise in the treatment of inflammation, pain, oxidative stress, cancer, and hepatitis C virus (HCV) infection. These derivatives have shown significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain (Ş. Küçükgüzel et al., 2013).

Anti-Inflammatory and Antimicrobial Agents

Certain pyrazolyl benzenesulfonamide derivatives exhibit anti-inflammatory activity and selective inhibitory activity towards the COX-2 enzyme. They have superior gastrointestinal safety profiles compared to indomethacin, a commonly used anti-inflammatory drug. Some derivatives also display antibacterial activity against Escherichia coli and Staphylococcus aureus (A. Bekhit et al., 2008).

properties

IUPAC Name

2-bromo-N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN4O2S/c1-13-11-16(14-5-4-8-19-12-14)21-22(13)10-9-20-25(23,24)17-7-3-2-6-15(17)18/h2-8,11-12,20H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZGPTLUFYGQMBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNS(=O)(=O)C2=CC=CC=C2Br)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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